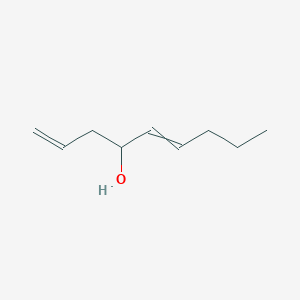![molecular formula C14H8N4O B14505631 4-Oxobicyclo[4.2.2]deca-2,9-diene-7,7,8,8-tetracarbonitrile CAS No. 63791-19-5](/img/structure/B14505631.png)
4-Oxobicyclo[4.2.2]deca-2,9-diene-7,7,8,8-tetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxobicyclo[422]deca-2,9-diene-7,7,8,8-tetracarbonitrile is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxobicyclo[4.2.2]deca-2,9-diene-7,7,8,8-tetracarbonitrile typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The nitrile groups are introduced through subsequent reactions, such as nucleophilic substitution or addition reactions involving cyanide sources.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-Oxobicyclo[4.2.2]deca-2,9-diene-7,7,8,8-tetracarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Primary or secondary amines.
Substitution: Amides, esters, or other substituted derivatives.
Scientific Research Applications
4-Oxobicyclo[4.2.2]deca-2,9-diene-7,7,8,8-tetracarbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Oxobicyclo[4.2.2]deca-2,9-diene-7,7,8,8-tetracarbonitrile involves its interaction with various molecular targets. The nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding affinity. The oxo group can participate in redox reactions, altering the compound’s electronic properties and facilitating its role in catalytic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxybicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile
- 9-Methoxybicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile
Uniqueness
4-Oxobicyclo[4.2.2]deca-2,9-diene-7,7,8,8-tetracarbonitrile is unique due to its oxo functional group, which imparts distinct reactivity compared to its methoxy-substituted analogs. This difference in functional groups can lead to variations in chemical behavior, making it a valuable compound for specific applications where the oxo group plays a critical role.
Properties
CAS No. |
63791-19-5 |
|---|---|
Molecular Formula |
C14H8N4O |
Molecular Weight |
248.24 g/mol |
IUPAC Name |
4-oxobicyclo[4.2.2]deca-2,9-diene-7,7,8,8-tetracarbonitrile |
InChI |
InChI=1S/C14H8N4O/c15-6-13(7-16)10-1-2-11(5-12(19)4-3-10)14(13,8-17)9-18/h1-4,10-11H,5H2 |
InChI Key |
BYWYQECVTOWEJE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC(C=CC1=O)C(C2(C#N)C#N)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


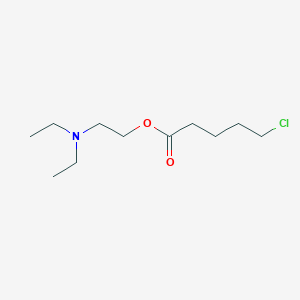

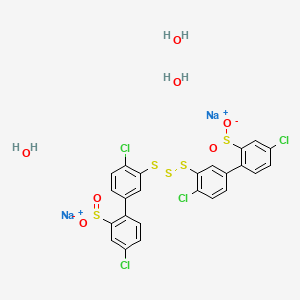
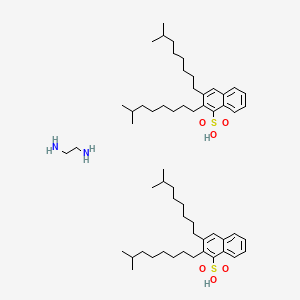

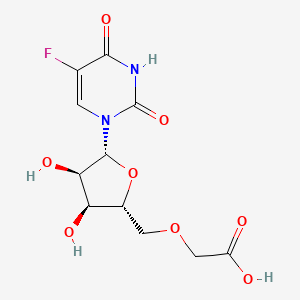
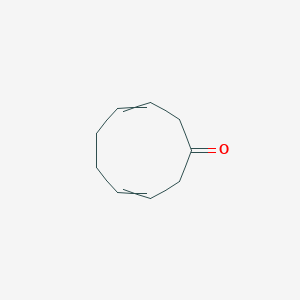
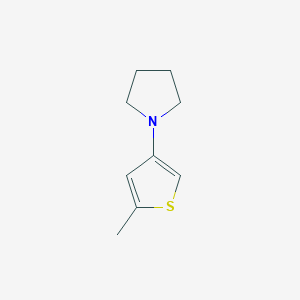
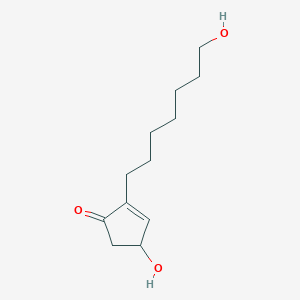

![Oxepino[2,3-b]quinoxaline, 9-methoxy-](/img/structure/B14505617.png)
![Di-tert-butyl[(dimethylphosphanyl)methyl]phosphane](/img/structure/B14505623.png)
